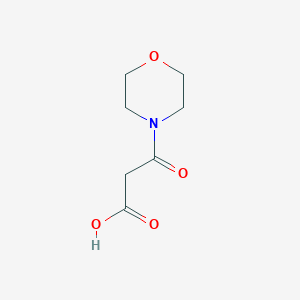

3-Morpholin-4-yl-3-oxopropanoic acid

描述

3-Morpholin-4-yl-3-oxopropanoic acid (CAS: 105397-92-0) is a morpholine-containing carboxylic acid derivative with the molecular formula C₇H₁₁NO₄. Its structure features a morpholine ring attached to a β-ketopropanoic acid backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is commercially available with a purity of 95% and is cataloged under identifiers such as MFCD06208048 . Its applications span peptide coupling (e.g., in the synthesis of ethyl 2-[3-(4-benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate) and use as a building block for heterocyclic compounds .

属性

IUPAC Name |

3-morpholin-4-yl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGHBHBZMHIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439908 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105397-92-0 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

The methyl ester undergoes nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to ester cleavage. The reaction proceeds at ambient temperature (20°C) over 1.5 hours, minimizing side reactions such as decarboxylation or morpholine ring degradation. The mild conditions ensure high regioselectivity and purity.

Key parameters :

Comparative Analysis of Alkaline Hydrolysis

While lithium hydroxide is preferred for its solubility and mild reactivity, alternative bases such as sodium hydroxide or potassium hydroxide may be used. However, these can lead to increased saponification byproducts or require higher temperatures, reducing efficiency. For instance, a patent describing the synthesis of related morpholinone derivatives highlights the use of sodium hydroxide in ethanol-water systems, but such methods are less selective for β-keto acid preservation.

Alternative Synthetic Pathways

Although direct ester hydrolysis remains the benchmark, emerging strategies from patent literature suggest potential routes for scalability or functional group compatibility.

Hydrogenation of Nitro Precursors

Patent data on 4-(4-aminophenyl)-3-morpholinone synthesis reveals the utility of catalytic hydrogenation for nitro-group reduction. Although this compound lacks aromatic nitro groups, this method highlights the importance of palladium on activated carbon (5% Pd/C) in ethanol for reductive steps in morpholine derivatives.

Optimized hydrogenation parameters :

Industrial-Scale Considerations

Solvent Selection and Recycling

Methanol and ethanol dominate industrial syntheses due to their low cost and ease of removal. However, recent patents emphasize the use of acetone-water mixtures for crystallization, improving yield and purity. For example, post-hydrolysis workup in acetone-water (3:1 v/v) achieves >99% purity by precipitating the product at 10°C.

Waste Management

Lithium hydroxide generates lithium salts during hydrolysis, necessitating neutralization with hydrochloric acid. Patent methods address this by filtering insoluble lithium chloride and recycling methanol via distillation.

Challenges and Optimization Strategies

Decarboxylation Mitigation

β-Keto acids are prone to decarboxylation under acidic or high-temperature conditions. To prevent this, the hydrolysis reaction is maintained at pH 10–12 using lithium hydroxide, stabilizing the deprotonated carboxylate intermediate.

Morpholine Ring Stability

Prolonged exposure to strong bases or elevated temperatures can degrade the morpholine ring. Kinetic studies suggest that limiting reaction times to <2 hours at 20°C preserves ring integrity.

Data Tables

Table 1. Comparison of Hydrolysis Conditions for this compound

| Parameter | Lithium Hydroxide Method | Sodium Hydroxide Method |

|---|---|---|

| Solvent | Methanol-water | Ethanol-water |

| Temperature (°C) | 20 | 80 |

| Time (hours) | 1.5 | 1.0 |

| Yield (%) | 92 | 85 |

| Purity (%) | >99 | 95 |

Table 2. Catalytic Hydrogenation Parameters for Related Compounds

| Catalyst | Substrate | Solvent | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | 4-(4-nitrophenyl)morpholinone | Ethanol | 5 | 90 |

| Raney Ni | Aryl nitro compounds | Isopropanol | 3 | 78 |

化学反应分析

Types of Reactions

3-Morpholin-4-yl-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

科学研究应用

Medicinal Chemistry

3-Morpholin-4-yl-3-oxopropanoic acid serves as a crucial building block for the synthesis of various drugs, including antiviral and anticancer agents. Its unique structure allows it to participate in several chemical reactions that are essential for developing new therapeutic compounds.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and pancreatic (Panc-1) cancers. A notable study reported that compounds derived from this acid exhibited GI50 values comparable to the established chemotherapeutic agent doxorubicin, indicating their potential effectiveness as anticancer drugs .

Antiviral Activity

The compound is also being explored for its antiviral properties. Research indicates that modifications of the morpholine ring can enhance the efficacy of antiviral agents, making it a valuable scaffold in drug design against viral infections .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Case Studies

- In Vitro Studies : In a study assessing the effects of morpholine derivatives on cancer cell lines, it was found that the presence of the morpholine moiety significantly increased the compound's antiproliferative activity compared to non-morpholine analogs .

- Animal Models : Preliminary animal studies have shown promising results where derivatives of this compound were able to reduce tumor size significantly in xenograft models, suggesting potential for clinical use .

Industrial Applications

Beyond medicinal uses, this compound has implications in material science and chemical processes:

Synthesis of New Materials

Due to its reactive functional groups, this compound can be utilized in synthesizing polymers and other materials with desirable properties for industrial applications .

Chemical Processes

In chemical manufacturing, this compound can serve as an intermediate in synthesizing other complex organic molecules, enhancing efficiency and reducing waste in production processes .

作用机制

The mechanism of action of 3-Morpholin-4-yl-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Morpholine Derivatives with Varied Substituents

The following table highlights key structural and functional differences between 3-morpholin-4-yl-3-oxopropanoic acid and related morpholine-containing compounds:

Key Observations :

- Solubility: The hydrochloride salt of 4-morpholin-4-ylpentanoic acid exhibits enhanced water solubility compared to the free acid form of this compound .

- Acidity : Replacement of the carboxylic acid with a sulfonic acid group (e.g., 3-(morpholin-4-yl)propane-1-sulfonic acid) increases acidity (pKa ~1-2 vs. ~4-5 for carboxylic acids), making it suitable for buffering in acidic conditions .

- Synthetic Utility : The phenyl-substituted morpholine-acetic acid derivatives are employed in chiral synthesis due to their stereochemical diversity .

Oxopropanoic Acid Derivatives Without Morpholine

Compounds sharing the 3-oxopropanoic acid backbone but lacking the morpholine ring include:

Key Observations :

- Biological Activity: 3-O-Feruloylquinic acid demonstrates antioxidant properties due to its phenolic structure, unlike the morpholine derivative, which lacks such activity .

- Reactivity: The brominated oxopropanoic acid derivative (C₁₀H₉BrO₅) may undergo nucleophilic substitution reactions at the bromine site, a feature absent in the morpholine-containing analog .

Structural Complexity and Pharmacological Relevance

- : The compound 3-((5Z)-5-{[2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid features a fused pyrimidine-thiazolidinone system.

生物活性

3-Morpholin-4-yl-3-oxopropanoic acid (MOPA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

MOPA is characterized by the presence of a morpholine ring and a keto acid functional group. Its molecular formula is . The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of MOPA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity through binding to active sites or allosteric sites, thereby affecting metabolic pathways. Additionally, MOPA's morpholine moiety may facilitate interactions with biological membranes, enhancing its bioavailability and efficacy.

Antimicrobial Activity

MOPA has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results demonstrate the compound's promise as a lead in the development of new antimicrobial agents .

Anticancer Activity

MOPA has also been investigated for its anticancer properties. In vitro studies have shown that MOPA can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

In a study evaluating various derivatives of MOPA, the most potent derivative exhibited a GI50 (the concentration required to inhibit cell growth by 50%) value of 1.05 µM against A549 cells, comparable to standard chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study conducted on MOPA's antibacterial properties demonstrated that it effectively inhibited the growth of multiple bacterial strains in vitro. The research utilized standard broth microdilution methods to determine MIC values, confirming its potential as an antibacterial agent .

- Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects of MOPA on various cancer cell lines. The study highlighted that treatment with MOPA led to increased levels of active caspase-3, indicating that apoptosis was triggered in treated cells. This activation was significantly higher compared to untreated controls, underscoring MOPA's potential as an anticancer agent .

常见问题

Q. What are the established synthetic routes for 3-Morpholin-4-yl-3-oxopropanoic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) condensation of morpholine with a β-keto ester (e.g., ethyl 3-oxopropanoate) under basic conditions, followed by (2) hydrolysis of the ester group to yield the carboxylic acid. Key intermediates (e.g., ethyl 3-morpholin-4-yl-3-oxopropanoate) are characterized using - and -NMR to confirm the morpholine ring integration and ester carbonyl resonance. IR spectroscopy verifies the C=O stretches (~1700 cm) and NH deformation (~1550 cm) . X-ray crystallography (using SHELX programs for refinement) can resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection at 210–260 nm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight ([M+H]). Residual solvents or morpholine byproducts are quantified using GC-MS with internal calibration standards (e.g., n-tetradecane). Reference standards from pharmacopeial sources (e.g., LGC Standards) ensure method validation .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to test variables: catalyst type (e.g., Lewis acids vs. organocatalysts), solvent polarity (DMF vs. THF), and temperature. Reaction progress is monitored via in situ FTIR or -NMR to track β-keto ester consumption. For example, using Sc(OTf) in DMF at 60°C increases nucleophilic attack efficiency by morpholine, reducing side-product formation. Post-hoc ANOVA analysis identifies statistically significant factors .

Q. How do electronic substituents on the morpholine ring influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Substituent effects are studied via Hammett plots. Derivatives with electron-withdrawing groups (e.g., –NO) on morpholine’s nitrogen are synthesized, and their reaction rates with acetyl chloride are measured kinetically (UV-Vis at 280 nm). DFT calculations (B3LYP/6-31G*) model charge distribution on the carbonyl carbon, correlating σ values with activation energies. Results show electron-deficient morpholine derivatives accelerate acylation by 1.5–2.0× compared to unsubstituted analogs .

Q. What analytical approaches resolve contradictions in reported stability data for this compound under aqueous conditions?

- Methodological Answer : Discrepancies arise from pH-dependent degradation pathways. Accelerated stability studies (40°C/75% RH, 0.1 M buffers at pH 2–9) are conducted, with degradation products profiled using LC-QTOF-MS. For instance, acidic conditions (pH < 4) promote decarboxylation to 3-morpholin-4-ylpropan-2-one, while alkaline conditions (pH > 8) induce ring-opening of morpholine. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage (25°C, pH 6–7) .

Q. How can researchers elucidate the compound’s binding mode with serum albumin for pharmacokinetic profiling?

- Methodological Answer : Fluorescence quenching assays (using BSA as a model protein) measure binding constants () via Stern-Volmer analysis. Circular dichroism (CD) spectroscopy detects conformational changes in BSA’s α-helical content upon ligand binding. Molecular docking (AutoDock Vina) predicts binding sites, with validation via site-specific mutagenesis (e.g., Trp214Ala BSA variant) .

Data Analysis and Interpretation

Q. What computational tools are recommended for analyzing crystallographic data of this compound?

- Methodological Answer : SHELXL refines X-ray diffraction data to determine bond lengths, angles, and torsional parameters. Topological analysis (AIMAll) maps electron density distributions, identifying hydrogen-bonding networks. For dynamic behavior, molecular dynamics simulations (AMBER) model morpholine ring puckering using Cremer-Pople coordinates .

Q. How should researchers address discrepancies in reported biological activity across cell-based assays?

- Methodological Answer : Cross-lab variability often stems from cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. FBS-supplemented media). Standardization via MINimal Standard guidelines (e.g., MIBBI) is critical. Dose-response curves (IC) should be normalized to internal controls (e.g., staurosporine for cytotoxicity), and results validated using orthogonal assays (e.g., SPR for binding affinity) .

Experimental Design

Q. What in vitro models are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer : Target enzymes (e.g., kinases, proteases) are selected based on structural homology to known morpholine-containing inhibitors. Continuous assays (e.g., NADH-coupled lactate dehydrogenase) provide real-time kinetics. IC values are calculated using nonlinear regression (GraphPad Prism), with Ki determination via Cheng-Prusoff equation for competitive inhibitors .

Q. How can researchers design a SAR study for this compound derivatives?

- Methodological Answer :

A focused library is generated by modifying the morpholine ring (e.g., N-alkylation, oxygen substitution) and the propanoic acid chain (e.g., α-methylation). High-throughput screening (HTS) in 96-well plates assesses bioactivity, with QSAR models (CoMFA, CoMSIA) built from descriptors like logP, polar surface area, and H-bond donors. Synthetic accessibility is prioritized using retrosynthetic tools (e.g., AiZynthFinder) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。